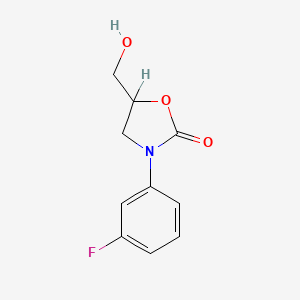
(S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one
Description
(S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one is a compound that features a fluorine atom attached to a phenyl ring, a hydroxymethyl group, and an oxazolidinone ring. The presence of the fluorine atom can significantly influence the compound’s chemical properties, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
29218-22-2 |
|---|---|
Formule moléculaire |
C10H10FNO3 |
Poids moléculaire |
211.19 g/mol |
Nom IUPAC |
3-(3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10FNO3/c11-7-2-1-3-8(4-7)12-5-9(6-13)15-10(12)14/h1-4,9,13H,5-6H2 |
Clé InChI |
XYUGDJIYKLSISX-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)N1C2=CC(=CC=C2)F)CO |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one typically involves the reaction of m-fluorobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization under controlled conditions to yield the oxazolidinone ring. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to achieve consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The oxazolidinone ring can be reduced under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Formation of 3-(m-Fluorophenyl)-5-carboxy-2-oxazolidinone.
Reduction: Formation of 3-(m-Fluorophenyl)-5-hydroxymethyl-2-oxazolidine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The oxazolidinone ring may also contribute to the compound’s stability and bioavailability, making it effective in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone
- 3-(m-Bromophenyl)-5-hydroxymethyl-2-oxazolidinone
- 3-(m-Methylphenyl)-5-hydroxymethyl-2-oxazolidinone
Uniqueness
The presence of the fluorine atom in (S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it distinct from its analogs with different substituents on the phenyl ring.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


